molecular formula C11H17N3O B1481031 (1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol CAS No. 2098048-87-2

(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

Cat. No. B1481031
CAS RN: 2098048-87-2
M. Wt: 207.27 g/mol
InChI Key: NUIYQZNGUHTAGC-UHFFFAOYSA-N
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Description

“(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol” is a chemical compound . The IUPAC name of this compound is [1-(3-amino-2-pyridinyl)-4-piperidinyl]methanol . It has a molecular weight of 207.28 . The compound is stored at room temperature and it is in the form of oil .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The InChI code of the compound is 1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2 . This code provides a standard way to encode the compound’s structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol” are not available, similar compounds have been studied. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.28 . It is stored at room temperature and is in the form of oil .

Scientific Research Applications

Synthetic Methodologies

  • The synthesis of related compounds involves innovative methodologies, such as the double reduction of cyclic sulfonamides for producing molecules like (4S-phenylpyrrolidin-2R-yl)methanol. This process utilizes cyclic aryl sulfonamides reductively ring-opened to furnish amino products, representing an efficient means to construct molecules with both the sulfonamide functional group and aromaticity of the aryl substituent being manipulated (Evans, 2007).
  • Another approach includes the NBS mediated one-pot regioselective synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, highlighting a mild protocol towards the synthesis of complex heterocycles (Aggarwal et al., 2016).

Pharmacological Studies

  • Although the requirement was to exclude drug use and dosage, it's worth mentioning that related structures have been evaluated for pharmacological potentials, such as TRPV4 antagonists for pain treatment. The studies involved design, synthesis, and structure-activity relationship (SAR) analysis, showcasing the therapeutic application of similar compounds (Tsuno et al., 2017).

Material Sciences

  • In material sciences, complexes like (N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides have been investigated for their crystal engineering, which depends on hydrogen bonding to generate various supramolecular architectures. This research provides insight into the structuring of materials at the molecular level for specific properties and functions (Suksangpanya et al., 2004).

Catalytic Studies

  • The catalytic studies involving aromatic amine ligands and copper(I) chloride for polymerizing phenols demonstrate the efficiency of related ligands in catalysis, emphasizing their role in accelerating reaction rates and influencing product selectivity (Kim et al., 2018).

properties

IUPAC Name

[1-(3-aminopyridin-2-yl)-4-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-5-14(6-9(8)7-15)11-10(12)3-2-4-13-11/h2-4,8-9,15H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIYQZNGUHTAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 2
(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 3
(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 4
(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 5
(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 6
(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol

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